REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1=O.[NH2:8][C:9]1[C:14]([NH2:15])=[CH:13][CH:12]=[CH:11][N:10]=1>C1(C)C=C(C)C=C(C)C=1>[OH:1][CH2:6][CH2:5][O:4][CH2:3][C:2]1[NH:15][C:14]2[CH:13]=[CH:12][CH:11]=[N:10][C:9]=2[N:8]=1
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Name
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|
Quantity
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6.13 g
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Type
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reactant
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Smiles
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O1C(COCC1)=O
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Name
|
|
Quantity
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5.46 g
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Type
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reactant
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Smiles
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NC1=NC=CC=C1N
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC(=CC(=C1)C)C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux in a Dean-Stark separator for 10 h
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Duration
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10 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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mesitylene was decanted off
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Type
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CUSTOM
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Details
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the residue was purified by silica gel chromatography (dichloromethane:methanol 9:1) (yield: 8.47 g, 87% of theory)
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Name
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Type
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|
Smiles
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OCCOCC=1NC2=C(N1)N=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |